



# Application Note: PI-3065 for In Vitro T-Cell Proliferation Assays

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Compound of Interest		
Compound Name:	PI-3065	
Cat. No.:	B1677771	Get Quote

### Introduction

**PI-3065** is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, with an IC50 of 15 nM.[1] The PI3K pathway, particularly the Class I PI3Ks, is a critical intracellular signaling cascade that governs cell cycle regulation, proliferation, survival, and differentiation.[2] In the immune system, the PI3Kδ and PI3Kγ isoforms are predominantly expressed in hematopoietic cells and are central to T-cell function.[3] Specifically, the PI3K/AKT/mTOR signaling axis is crucial for T-cell activation, metabolic programming, and proliferation following T-cell receptor (TCR) engagement.[4][5] Dysregulation of this pathway can lead to immunodeficiencies or autoimmune diseases.[6]

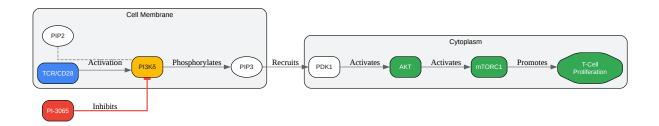
This application note provides a detailed protocol for utilizing **PI-3065** to modulate and study T-cell proliferation in vitro. It is intended for researchers in immunology, immuno-oncology, and drug development to assess the immunosuppressive potential of PI3K $\delta$  inhibition.

## **Mechanism of Action**

Upon TCR and CD28 co-stimulation, PI3K $\delta$  is recruited to the plasma membrane and activated. It phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting and activating downstream kinases such as PDK1 and AKT. This initiates a cascade that culminates in the activation of the mTOR complex 1 (mTORC1), a master regulator of protein synthesis and cell growth, which is essential for T-cell proliferation.[6]



**PI-3065** selectively binds to the p110 $\delta$  catalytic subunit of PI3K, blocking the production of PIP3 and thereby inhibiting the entire downstream signaling cascade. This leads to a reduction in T-cell activation and a potent block in proliferation.



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**Caption:** PI3K $\delta$  signaling pathway and the inhibitory action of **PI-3065**.

# **Experimental Data**

The following table summarizes the key characteristics and effective concentrations of **PI-3065** and other relevant PI3K inhibitors used in T-cell assays.



Compoun d	Target(s)	IC50 (Cell-free)	Cell Type	Assay Type	Effective Concentr ation	Referenc e
PI-3065	РІЗКδ	15 nM	Murine T- Cells	Tumor Growth	75 mg/kg (in vivo)	[1][8]
Idelalisib (CAL-101)	ΡΙ3Κδ	~2.5 nM	Human T- Cells	Proliferatio n	10 μΜ	[5]
AZD8835	ΡΙ3Κα/δ	α: 4 nM, δ: 15 nM	Murine CD8+ T- Cells	In vitro activation	Not specified	[3][9]
LY294002	Pan-PI3K	~1.4 µM	Human T- Cells	Foxp3 Induction	10 μΜ	[7][10]
MK-2206	Pan-Akt	~8 nM	Human T- Cells	Proliferatio n	2 μΜ	[5]

# Detailed Protocol: In Vitro T-Cell Proliferation Assay using CFSE

This protocol describes a method to assess the inhibitory effect of **PI-3065** on the proliferation of human T-cells stimulated with anti-CD3 and anti-CD28 antibodies. Proliferation is measured by the dilution of Carboxyfluorescein succinimidyl ester (CFSE).

## **Materials and Reagents**

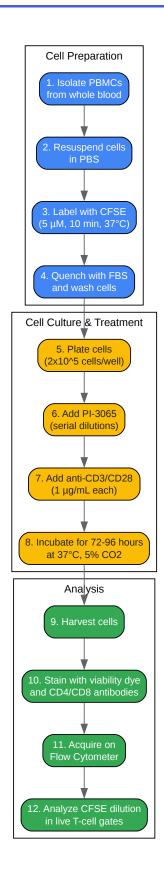
- Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)
- Inhibitor: PI-3065 (MedChemExpress, HY-12235)
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL Penicillin, and 100 μg/mL Streptomycin.
- Stimulation Antibodies: Anti-Human CD3 (Clone: OKT3, Functional Grade) and Anti-Human CD28 (Clone: CD28.2, Functional Grade).



- Proliferation Dye: Carboxyfluorescein succinimidyl ester (CFSE).
- Buffer: Phosphate-Buffered Saline (PBS).
- Plates: 96-well flat-bottom tissue culture plates.
- Flow Cytometer and analysis software.

# **Experimental Workflow**





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Caption: Workflow for the T-cell proliferation assay with PI-3065.



## **Step-by-Step Procedure**

#### Day 0: Cell Preparation and Staining

- Isolate PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
- Cell Counting: Wash the isolated PBMCs twice with PBS and perform a cell count to determine cell concentration and viability.
- CFSE Labeling: Resuspend the cells at a concentration of 1x10<sup>7</sup> cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 5 μM.
- Incubation: Incubate the cells for 10 minutes in a 37°C water bath, protected from light.
- Quenching: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium (containing 10% FBS). The FBS will quench the unbound CFSE.
- Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with complete RPMI-1640 to remove any residual unbound CFSE.
- Final Resuspension: Resuspend the CFSE-labeled cells in complete RPMI-1640 at a final concentration of 2x10^6 cells/mL.

#### Day 0: Assay Setup

- Plate Cells: Add 100  $\mu$ L of the CFSE-labeled cell suspension (2x10^5 cells) to each well of a 96-well flat-bottom plate.
- Prepare Controls:
  - Unstimulated Control: Wells with cells only (no antibodies, no inhibitor).
  - Stimulated Control: Wells with cells and stimulation antibodies (no inhibitor).
- Add Inhibitor: Prepare serial dilutions of PI-3065 in complete RPMI-1640. Add the desired concentrations to the appropriate wells. A typical starting range would be from 1 nM to 10



 $\mu$ M. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

- Stimulate Cells: Add anti-CD3 and anti-CD28 antibodies to the appropriate wells to a final concentration of 1 μg/mL each.
- Incubation: Incubate the plate for 72 to 96 hours in a humidified incubator at 37°C with 5% CO2.

#### Day 3-4: Data Acquisition and Analysis

- Harvest Cells: Gently resuspend the cells in each well and transfer them to FACS tubes.
- Surface Staining (Optional): Wash the cells with FACS buffer (PBS + 2% FBS). Stain with fluorescently-conjugated antibodies against T-cell markers (e.g., CD4, CD8) and a viability dye (e.g., 7-AAD, Propidium Iodide) to exclude dead cells from the analysis.
- Flow Cytometry: Acquire the samples on a flow cytometer. Ensure to collect a sufficient number of events (e.g., 20,000-50,000 events) within the live lymphocyte gate.
- Data Analysis:
  - Gate on the live lymphocyte population, and then on the T-cell subset of interest (e.g., CD4+ or CD8+).
  - Analyze the CFSE fluorescence histogram. Unproliferated cells will show a single bright peak. With each cell division, the CFSE fluorescence intensity will halve, resulting in successive peaks.
  - Quantify the percentage of divided cells or the proliferation index for each condition. Plot the inhibition of proliferation against the log concentration of PI-3065 to determine the IC50 value.

## Conclusion

**PI-3065** is a valuable tool for studying the role of the PI3K $\delta$  pathway in T-cell biology. The protocol provided herein offers a robust method for quantifying the inhibitory effect of **PI-3065** 



on T-cell proliferation, making it a suitable assay for screening immunomodulatory compounds and investigating the mechanisms of immune regulation.

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